
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide , hereafter referred to as Compound A , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrimidine ring, a pyrazole moiety, and an azetidine carboxamide. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅F₃N₄O |
Molecular Weight | 329.30 g/mol |
CAS Number | Not available |
The biological activity of Compound A is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways. The presence of the pyrazole and pyrimidine rings is known to enhance binding affinity to various receptors.
Antitumor Activity
Recent studies have demonstrated that Compound A exhibits significant antitumor activity against various cancer cell lines. For instance, in vitro assays showed that it effectively inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. This potency is comparable to established chemotherapeutic agents such as doxorubicin.
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests potential applications in treating bacterial infections, although further optimization is required for enhanced efficacy.
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, Compound A has shown promising anti-inflammatory effects in preclinical models. It significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in inflammatory diseases.
Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized Compound A and evaluated its effects on various cancer cell lines. The results indicated that Compound A induced apoptosis in MCF-7 cells through activation of the caspase pathway, suggesting a mechanism involving programmed cell death .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial efficacy of Compound A against clinical isolates of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis and death .
Wissenschaftliche Forschungsanwendungen
Synthesis Approaches
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation reactions : Combining various precursors to form the core structure.
- Functionalization : Introducing specific functional groups to enhance biological activity.
Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the desired compound, which is crucial for further biological testing .
Anticancer Activity
Recent research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines, including:
- SNB-19 : Percent growth inhibition (PGI) of 86.61%.
- OVCAR-8 : PGI of 85.26%.
These findings suggest that 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-3-carboxamide may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .
Kinase Inhibition
The compound may act as a selective inhibitor for various kinases involved in cancer cell proliferation and survival. Research has highlighted the importance of targeting kinases like TTK (monopolar spindle 1 kinase), which plays a critical role in cell division. Inhibitors of such kinases are being explored as potential cancer therapies .
Antimicrobial Properties
Some studies have suggested that pyrazole and pyrimidine derivatives exhibit antimicrobial activities against bacteria and fungi. The unique structure of this compound could lead to enhanced antimicrobial efficacy compared to existing treatments .
Case Studies and Experimental Findings
Eigenschaften
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-12-7-13(2)29(27-12)18-8-17(24-11-25-18)28-9-14(10-28)19(30)26-16-6-4-3-5-15(16)20(21,22)23/h3-8,11,14H,9-10H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVWWXXOLHJWRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)NC4=CC=CC=C4C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.